Methyl 3'-fluoro-5-hydroxy-[1,1'-biphenyl]-3-carboxylate
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Overview
Description
Methyl 3’-fluoro-5-hydroxy-[1,1’-biphenyl]-3-carboxylate: is a biphenyl derivative with a unique structure that includes a fluorine atom, a hydroxyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3’-fluoro-5-hydroxy-[1,1’-biphenyl]-3-carboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions generally include a palladium catalyst, a base, and a solvent such as dioxane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions: Methyl 3’-fluoro-5-hydroxy-[1,1’-biphenyl]-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
Chemistry: Methyl 3’-fluoro-5-hydroxy-[1,1’-biphenyl]-3-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its biphenyl structure is common in many biologically active molecules, making it a candidate for developing new therapeutic agents .
Industry: In the materials science industry, this compound can be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its conjugated biphenyl system .
Mechanism of Action
The mechanism of action of Methyl 3’-fluoro-5-hydroxy-[1,1’-biphenyl]-3-carboxylate in biological systems involves its interaction with specific molecular targets. The hydroxyl and carboxylate groups can form hydrogen bonds with proteins, potentially affecting their function. The fluorine atom can enhance the compound’s lipophilicity, improving its ability to cross cell membranes .
Comparison with Similar Compounds
- Methyl 3-fluoro-3’-hydroxy-5’-methoxy[1,1’-biphenyl]-4-carboxylate
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 2’-Bromo-2-fluoro-5-nitro-1,1’-biphenyl
Uniqueness: Methyl 3’-fluoro-5-hydroxy-[1,1’-biphenyl]-3-carboxylate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of both a hydroxyl group and a fluorine atom on the biphenyl scaffold provides a distinct combination of electronic and steric properties.
Properties
IUPAC Name |
methyl 3-(3-fluorophenyl)-5-hydroxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-14(17)11-5-10(7-13(16)8-11)9-3-2-4-12(15)6-9/h2-8,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJDULTUNURSJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC(=CC=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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